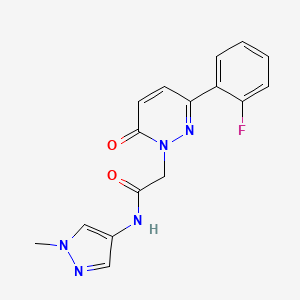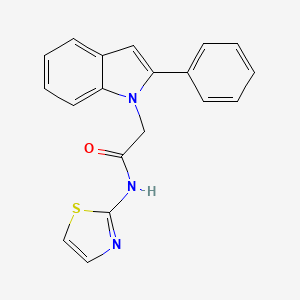![molecular formula C16H19N7O B12167903 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide](/img/structure/B12167903.png)
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a triazolopyridine moiety
准备方法
合成路线和反应条件
2-[(4,6-二甲基-2-嘧啶基)氨基]-N-(2-[1,2,4]三唑并[4,3-a]吡啶-3-乙基)乙酰胺的合成通常涉及 多步有机反应。一种常用的方法是将 4,6-二甲基-2-氨基嘧啶与合适的酰化剂缩合以形成中间体乙酰胺。然后在特定的条件下,将该中间体与 2-[1,2,4]三唑并[4,3-a]吡啶反应,生成最终产物。 反应条件通常包括使用二甲基甲酰胺 (DMF) 等溶剂和三乙胺等催化剂来促进反应 .
工业生产方法
在工业生产中,该化合物的生产可能涉及大规模分批反应,并采用优化条件来最大限度地提高产量和纯度。使用自动化反应器和连续流动系统可以提高合成过程的效率。此外,还采用重结晶和色谱等纯化技术来获得纯净形式的化合物。
化学反应分析
反应类型
2-[(4,6-二甲基-2-嘧啶基)氨基]-N-(2-[1,2,4]三唑并[4,3-a]吡啶-3-乙基)乙酰胺会发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化。
还原: 可以使用氢化铝锂等还原剂进行还原反应。
取代: 亲核取代反应很常见,其中亲核试剂取代化合物中特定的官能团。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 极性非质子溶剂中的叠氮化钠等亲核试剂。
主要产物
这些反应产生的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生相应的氧化物,而还原可以产生胺或醇。取代反应通常导致形成具有改变的官能团的新衍生物。
科学研究应用
2-[(4,6-二甲基-2-嘧啶基)氨基]-N-(2-[1,2,4]三唑并[4,3-a]吡啶-3-乙基)乙酰胺在科学研究中有着广泛的应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为生物化学探针来研究酶相互作用的潜力。
医学: 由于其生物活性,探索其在治疗各种疾病方面的治疗潜力。
工业: 用于开发新型材料和化学工艺。
作用机理
2-[(4,6-二甲基-2-嘧啶基)氨基]-N-(2-[1,2,4]三唑并[4,3-a]吡啶-3-乙基)乙酰胺的作用机理涉及其与特定分子靶标的相互作用。该化合物与酶或受体结合,调节它们的活性并触发下游信号通路。 具体的分子靶标和通路取决于使用该化合物的特定应用和环境 .
作用机制
The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
类似化合物
4,6-二甲基-2-巯基嘧啶: 具有相同的嘧啶核心,但在官能团方面有所不同。
2-氨基-4,6-二甲基嘧啶: 具有类似的嘧啶结构,并带有氨基取代。
独特性
2-[(4,6-二甲基-2-嘧啶基)氨基]-N-(2-[1,2,4]三唑并[4,3-a]吡啶-3-乙基)乙酰胺的独特性在于它结合了嘧啶和三唑并吡啶部分,赋予其独特的化学和生物学特性。 这种独特性使其成为各种研究和工业应用中一种有价值的化合物 .
属性
分子式 |
C16H19N7O |
|---|---|
分子量 |
325.37 g/mol |
IUPAC 名称 |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C16H19N7O/c1-11-9-12(2)20-16(19-11)18-10-15(24)17-7-6-14-22-21-13-5-3-4-8-23(13)14/h3-5,8-9H,6-7,10H2,1-2H3,(H,17,24)(H,18,19,20) |
InChI 键 |
QUMGINNZOYCHKQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)NCC(=O)NCCC2=NN=C3N2C=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(acetylamino)phenyl]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B12167820.png)

![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B12167825.png)

![N-(2-chlorobenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12167838.png)
![2,2,2-trifluoro-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B12167840.png)
![4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12167871.png)
![N-[(E)-anthracen-9-ylmethylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12167872.png)

![N-{(1Z)-3-(tert-butylamino)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-chlorobenzamide](/img/structure/B12167879.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12167882.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12167890.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12167897.png)
![2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)-N-phenylacetamide](/img/structure/B12167900.png)
